Bis(trimethylsilyl) phenylboronate
Overview
Description
Trimethylsilyl groups are functional groups in organic chemistry, consisting of three methyl groups bonded to a silicon atom . They are known for their chemical inertness and large molecular volume, making them useful in various applications . Boronic esters, on the other hand, are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Bis(trimethylsilyl)amine, a related compound, is synthesized by treating trimethylsilyl chloride with ammonia . In the case of boronic esters, they are often formed from boronic acids and carbohydrate derivatives .Molecular Structure Analysis
Trimethylsilyl groups are characterized by three methyl groups bonded to a silicon atom . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . Boronic esters are used in various organic transformations .Mechanism of Action
properties
IUPAC Name |
trimethyl-[phenyl(trimethylsilyloxy)boranyl]oxysilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2Si2/c1-16(2,3)14-13(15-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKVZAHYVMMIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497351 | |
Record name | Bis(trimethylsilyl) phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl) phenylboronate | |
CAS RN |
7560-51-2 | |
Record name | Bis(trimethylsilyl) B-phenylboronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7560-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylsilyl) phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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